molecular formula C8H17NO B8431378 3-[(2S)-2-methylpyrrolidin-1-yl]propanol

3-[(2S)-2-methylpyrrolidin-1-yl]propanol

Cat. No.: B8431378
M. Wt: 143.23 g/mol
InChI Key: SFAXHRYTDJJHII-QMMMGPOBSA-N
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Description

3-[(2S)-2-Methylpyrrolidin-1-yl]propanol is a chiral pyrrolidine derivative characterized by a 2-methylpyrrolidine ring linked to a propanol chain. Its molecular formula is C₈H₁₇NO, with a molecular weight of 144.1388 g/mol (calculated) and an observed mass of 144.1393 (MH⁺) via LC-MS . The compound is synthesized by reacting 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-ol with thionyl chloride in chloroform under reflux, yielding its hydrochloride form at 25% efficiency . The presence of ~20% residual hydrochloride in the product highlights challenges in purification, which may impact its application in pharmaceutical synthesis, such as in clemastine fumarate analogues with antileishmanial activity .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-ol

InChI

InChI=1S/C8H17NO/c1-8-4-2-5-9(8)6-3-7-10/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

SFAXHRYTDJJHII-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CCCN1CCCO

Canonical SMILES

CC1CCCN1CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS No. Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
3-[(2S)-2-Methylpyrrolidin-1-yl]propanol - 2-methylpyrrolidine + propanol chain C₈H₁₇NO 144.14 Chiral center (S-configuration)
3-(2-Methoxyphenoxy)pyrrolidine 21767-12-4 2-methoxyphenoxy group at pyrrolidine C3 C₁₁H₁₅NO₂ 205.24 Increased hydrophobicity
(S)-3-Phenoxypyrrolidine 931581-76-9 Phenoxy group at pyrrolidine C3 (S-configuration) C₁₀H₁₃NO 163.22 Aromatic interaction potential
Benzenamine, 4-[(1-methyl-3-pyrrolidinyl)oxy] 643087-24-5 1-methylpyrrolidine + 4-aminophenoxy linkage C₁₁H₁₆N₂O 192.26 Amine functionality for drug binding
1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)pyrrolidine 3614-74-2 Benzodioxane-pyrrolidine hybrid C₁₂H₁₅NO₂ 217.25 Enhanced rigidity

Key Structural and Functional Insights:

  • Substituent Effects: The 2-methyl group in the target compound enhances stereochemical stability compared to non-methylated analogues (e.g., 3-phenoxypyrrolidine) . Benzodioxane hybrids (e.g., 3614-74-2) add structural rigidity, which may influence receptor selectivity .
  • Stereochemical Impact :
    The S-configuration in the target compound contrasts with R-configuration analogues (e.g., 857279-33-5), which could lead to divergent biological activities due to enantioselective interactions .

  • Synthetic Challenges :
    The target compound’s 25% yield is lower than typical yields for simpler pyrrolidine derivatives, likely due to steric hindrance from the methyl group.

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